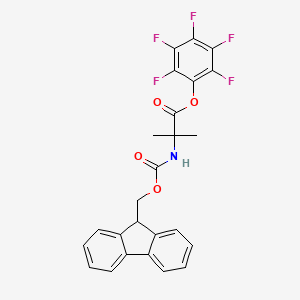

Fmoc-Aib-OPfp

Overview

Description

Fmoc-Aib-OPfp is an activated ester of the amino acid Aib (Aminoisobutyric Acid) protected by the Fmoc (Fluorenylmethyloxycarbonyl) group . The Fmoc group is a base-labile protecting group used in organic synthesis . This compound does not require any additional activation and is useful in applications where amino acids are partially racemized during coupling .

Synthesis Analysis

This compound is synthesized using the Fmoc/tBu approach, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . In the presence of HOBt, the coupling rate is rapid and few side products are formed .Molecular Structure Analysis

This compound contains a total of 56 bonds; 38 non-H bonds, 20 multiple bonds, 7 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 ester (aliphatic), and 1 (thio-) carbamate (aliphatic) .Chemical Reactions Analysis

This compound is an activated ester and does not require any additional activation. It is useful in applications where amino acids are partially racemized during coupling . This compound was utilized in the homologation of alpha-amino acids to beta-amino acids by the two-step Arndt-Eister method .Scientific Research Applications

Peptide Synthesis Enhancement

Fmoc-Aib-OPfp has shown remarkable efficiency in peptide synthesis. Wenschuh et al. (1993) demonstrated its superior efficiency for introducing Aib (α-aminoisobutyric acid) residues into a model peptide, outperforming symmetrical anhydrides, UNCA's, and PyBroP activation. This was particularly evident in the synthesis of Aib-rich sequences like alamethicin acid (Wenschuh, Beyermann, Krause, Carpino, & Bienert, 1993). Similarly, Fmoc amino acid fluorides, a class to which this compound belongs, have been found suitable for solid-phase synthesis of medium-sized peptides, especially in coupling sterically hindered amino acid residues like Aib (Wenschuh, Beyermann, Krause, Brudel, Winter, Schuemann, Carpino, & Bienert, 1994).

Glycopeptide Synthesis

This compound is instrumental in the solid-phase synthesis of glycopeptides. For instance, Ürge et al. (1991) found that crude 1-glycosylamines could be coupled with Fmoc-Asp(OPfp)-O t Bu in specific mixtures, aiding in the synthesis of Nβ-glycosides of Fmoc-Asn-OH, which are essential for glycopeptide synthesis (Ürge, Kollát, Hollósi, Laczkó, Wroblewski, Thurin, & Otvos, 1991). Gangadhar, Jois, and Balasubramaniam (2004) furthered this application, showing the synthesis of O-glycopeptides using Fmoc-AA-OPfp (where AA can be Tyr or Ser), enabling the routine synthesis of O-glycopeptides with high stereoselectivity (Gangadhar, Jois, & Balasubramaniam, 2004).

Molecular Imprinting

Kim and Guiochon (2005) utilized Fmoc-L-tryptophan pentafluorophenyl ester (Fmoc-L-Trp(OPfp)) in their study on molecularly imprinted polymers. Their work highlighted the role of Fmoc-AA-OPfp derivatives in understanding the adsorption behavior of molecularly imprinted polymers, which has implications in various fields including biotechnology and materials science (Kim & Guiochon, 2005).

Green Chemistry in Peptide Synthesis

In the context of green chemistry, Ferrazzano et al. (2019) explored the replacement of dimethylformamide (DMF) in peptide synthesis using green solvents. Their work included the synthesis of the peptide Aib-enkephalin using this compound, contributing to the development of more environmentally friendly methods in peptide synthesis (Ferrazzano, Corbisiero, Martelli, Tolomelli, Viola, Ricci, & Cabri, 2019).

Mechanism of Action

Target of Action

The primary target of Fmoc-Aib-OPfp is the amine group of amino acids . The fluorenylmethyloxycarbonyl (Fmoc) group is used as a protecting group for amines . This protection is crucial during peptide synthesis, as it prevents unwanted reactions from occurring at the amine group .

Mode of Action

this compound interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction results in the formation of a carbamate, which serves to protect the amine group . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The this compound compound plays a significant role in the biochemical pathway of peptide synthesis . It is particularly useful in applications where amino acids are partially racemized during coupling .

Pharmacokinetics

The pharmacokinetics of this compound are primarily determined by its role as a protecting group in peptide synthesis . This characteristic can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .

Result of Action

The primary result of this compound’s action is the successful protection of the amine group during peptide synthesis . This protection allows for the precise assembly of amino acids into peptides without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of this compound is influenced by several environmental factors. The presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction environment needs to be carefully controlled to prevent the formation of side products . For instance, in the presence of HOBt, the coupling rate is rapid and few side products are formed .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Fmoc-Aib-OPfp. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Fmoc-Aib-OPfp, like other Fmoc-modified amino acids, has attracted great interest due to their ease of synthesis and applications as functional materials . They are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18F5NO4/c1-25(2,23(32)35-22-20(29)18(27)17(26)19(28)21(22)30)31-24(33)34-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEFGIOLSNLEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718540 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

203636-26-4 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Fluoroethyl)piperidin-4-yl]methanol](/img/structure/B1506250.png)

![Benzo[c]isoxazol-3-amine](/img/structure/B1506252.png)

![(3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxyhexanoic acid](/img/structure/B1506280.png)

![Naphtho[1,8-cd]-1,2-dithiole-3-carboxaldehyde](/img/structure/B1506303.png)